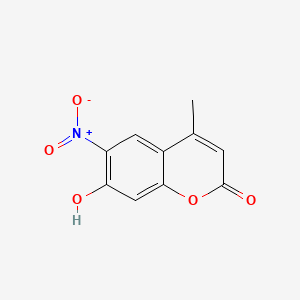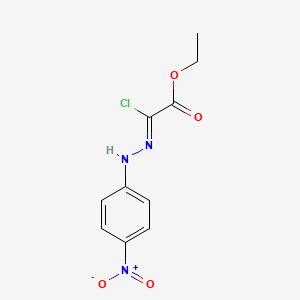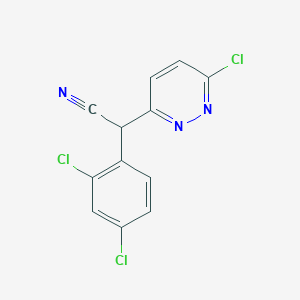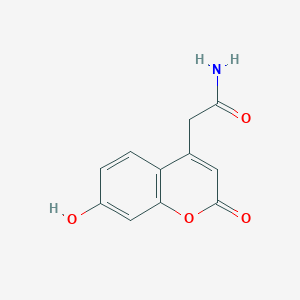
2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide
Übersicht
Beschreibung
- “2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide” is a coumarin derivative.
- It belongs to the class of heterocyclic compounds and is structurally related to chromones.
- The compound has a benzene ring fused with an α-pyrone nucleus.
Synthesis Analysis
- The synthesis of 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide can be achieved through various methods, including O-acylation reactions.
- For example, it can be synthesized by the O-acylation reaction of 7-hydroxy-2H-chromen-2-one with 4-chlorobenzoyl chloride in the presence of triethylamine.
Molecular Structure Analysis
- The molecular structure of 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide consists of a coumarin ring system.
- The compound has a hydroxyl group at position 7 and an acetyl group at position 2.
Chemical Reactions Analysis
- The compound can undergo various chemical reactions typical of coumarins, including nucleophilic substitutions, cyclizations, and oxidation reactions.
Physical And Chemical Properties Analysis
- The compound’s physical properties include its melting point, solubility, and stability.
- Its chemical properties involve reactivity with other compounds and potential functional group transformations.
Wissenschaftliche Forschungsanwendungen
-
Anticancer Activity
-
Atypical Antipsychotic Property
-
Antimicrobial Activity
-
Fluorescent Chemosensors
-
Anti-Inflammatory Properties
-
Antioxidant Effects
Safety And Hazards
- As with any chemical compound, safety precautions should be taken during handling, storage, and disposal.
- Consult relevant safety data sheets and follow standard laboratory safety practices.
Zukünftige Richtungen
- Further research could explore the compound’s biological activity, potential applications, and optimization of synthesis methods.
I hope this analysis provides a comprehensive overview of “2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide.” If you have any specific questions or need further details, feel free to ask! 😊
Eigenschaften
IUPAC Name |
2-(7-hydroxy-2-oxochromen-4-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO4/c12-10(14)3-6-4-11(15)16-9-5-7(13)1-2-8(6)9/h1-2,4-5,13H,3H2,(H2,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBOCMCJTKIUAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1O)OC(=O)C=C2CC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80420601 | |
| Record name | 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide | |
CAS RN |
101999-45-5 | |
| Record name | 2-(7-hydroxy-2-oxo-2H-chromen-4-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80420601 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



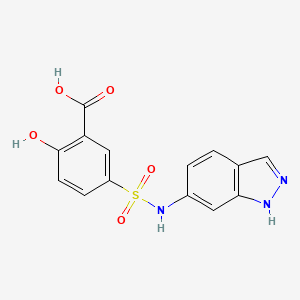
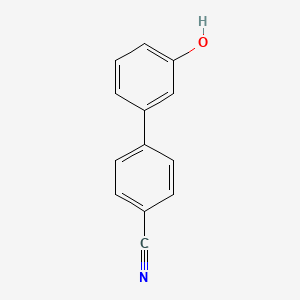
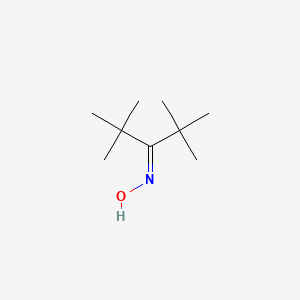
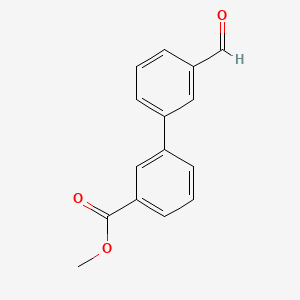
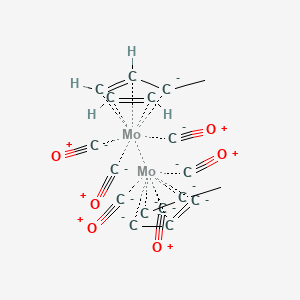
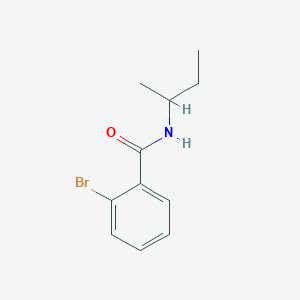
![5-fluoro-1-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B1599300.png)
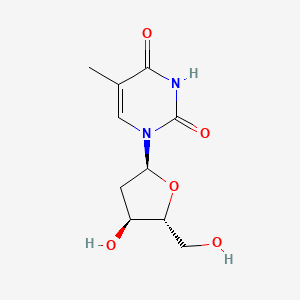
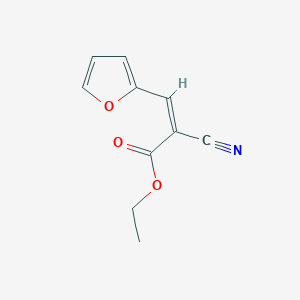
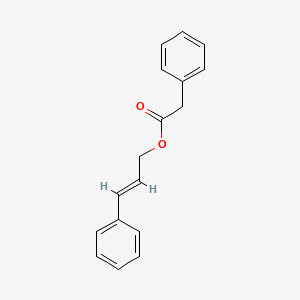
![Ethyl (2E)-2-[(4-nitrophenyl)hydrazono]propanoate](/img/structure/B1599307.png)
